molecular formula C21H25N3O4S B5695151 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline

5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline

Cat. No. B5695151
M. Wt: 415.5 g/mol
InChI Key: ADEVZAXENGMJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline, also known as MMPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and repair. In

Mechanism of Action

5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline inhibits the activity of MMPs by binding to the active site of the enzyme. This prevents the enzyme from cleaving specific substrates, which are necessary for tissue remodeling and repair. By inhibiting MMPs, 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline reduces the degradation of extracellular matrix proteins, which play a crucial role in maintaining tissue integrity.
Biochemical and Physiological Effects:
5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline inhibits the proliferation and migration of cancer cells. In vivo studies have shown that 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline reduces tumor growth and metastasis in animal models of cancer. 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline has also been shown to reduce inflammation and tissue damage in animal models of arthritis and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline is its selective inhibition of MMPs. This allows researchers to study the specific role of MMPs in various physiological and pathological processes. However, one limitation of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline is its potential off-target effects. 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline may also inhibit other enzymes that are structurally similar to MMPs, which could lead to unintended effects.

Future Directions

There are several future directions for the study of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline. One area of research is the development of more selective MMP inhibitors that target specific MMP isoforms. Another area of research is the combination of MMP inhibitors with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline may have potential applications in tissue engineering and regenerative medicine, where it could be used to promote tissue repair and regeneration.

Synthesis Methods

The synthesis of 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline involves the reaction of 5-bromo-1-(methylsulfonyl)indoline with 4-(4-methoxyphenyl)piperazine in the presence of a base and a catalyst. The resulting product is purified using column chromatography to obtain 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline in high purity.

Scientific Research Applications

5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline has been widely used in scientific research due to its selective inhibition of MMPs. MMPs are involved in a variety of physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. 5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline has been shown to inhibit the activity of MMPs, thereby reducing the progression of these diseases.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-28-19-6-4-18(5-7-19)22-11-13-23(14-12-22)21(25)17-3-8-20-16(15-17)9-10-24(20)29(2,26)27/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEVZAXENGMJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-indole

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